

An In-depth Technical Guide to MC2625 (Methscopolamine Bromide)

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For Researchers, Scientists, and Drug Development Professionals

Introduction

MC2625, chemically known as Methscopolamine Bromide, is a quaternary ammonium derivative of scopolamine. It functions as a competitive antagonist at muscarinic acetylcholine receptors (mAChRs), making it a significant tool in pharmacological research and a compound with therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of Methscopolamine Bromide, with a focus on experimental protocols and quantitative data to support research and development.

Chemical Structure and Properties

Methscopolamine Bromide is a synthetic compound derived from scopolamine through methylation. This structural modification results in a quaternary ammonium salt, which has significant implications for its pharmacokinetic and pharmacodynamic properties, most notably its reduced ability to cross the blood-brain barrier compared to its parent compound.

Chemical Structure:

- IUPAC Name: [(1S,5S)-9,9-dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] (2S)-3-hydroxy-2-phenylpropanoate bromide[1]
- Molecular Formula: C18H24BrNO4[1]



• Molecular Weight: 398.3 g/mol [1][2]

Physicochemical Properties:

A summary of the key physicochemical properties of Methscopolamine Bromide is presented in Table 1.

| Property | Value | Reference |
|---------------|--|-----------|
| Melting Point | ~225°C (with decomposition) | [2][3] |
| Solubility | Freely soluble in water, slightly soluble in alcohol, insoluble in acetone and chloroform. | [2] |
| Appearance | White crystalline powder. | [2] |

Biological Activity and Mechanism of Action

Methscopolamine Bromide is a non-selective muscarinic receptor antagonist, exhibiting high affinity for all five human muscarinic acetylcholine receptor subtypes (M1-M5)[4]. Its primary mechanism of action is the competitive inhibition of acetylcholine at these receptors in the parasympathetic nervous system[5][6][7]. This blockade of cholinergic signaling leads to a variety of physiological effects, including the reduction of gastric acid secretion and inhibition of gastrointestinal motility[3].

Signaling Pathways

The antagonism of muscarinic receptors by Methscopolamine Bromide disrupts the downstream signaling cascades initiated by acetylcholine. The primary signaling pathway affected is the G-protein coupled receptor (GPCR) pathway associated with mAChRs.

M1, M3, and M5 Receptor Blockade: These receptors primarily couple to Gq/11 proteins.
 Their blockade by Methscopolamine Bromide inhibits the activation of phospholipase C (PLC), thereby preventing the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium mobilization and protein kinase C (PKC) activation[4].



• M2 and M4 Receptor Blockade: These receptors are coupled to Gi/o proteins. Antagonism by Methscopolamine Bromide prevents the inhibition of adenylyl cyclase, thus affecting intracellular cyclic AMP (cAMP) levels and the modulation of ion channels[4].



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Muscarinic receptor antagonism by MC2625.

Quantitative Biological Data

The binding affinity of Methscopolamine Bromide for the five human muscarinic receptor subtypes has been determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the concentration of the ligand required to occupy 50% of the receptors at equilibrium, with a lower Ki value indicating a higher binding affinity.

| Receptor Subtype | pKi | Ki (nM) | Reference |
|------------------|------|---------|-----------|
| M1 | ~9.0 | ~0.1 | [4] |
| M2 | ~9.1 | ~0.08 | [4] |
| M3 | ~9.2 | ~0.06 | [4] |
| M4 | ~9.0 | ~0.1 | [4] |
| M5 | ~9.0 | ~0.1 | [4] |



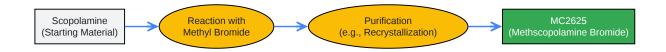
Note: pKi is the negative logarithm of the Ki value. The values presented are approximate and can vary depending on experimental conditions.[4]

Experimental Protocols

This section provides an overview of key experimental methodologies relevant to the study of Methscopolamine Bromide.

Synthesis of Methscopolamine Bromide

The synthesis of Methscopolamine Bromide is achieved through the quaternization of the tertiary amine of scopolamine with methyl bromide.



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General synthesis workflow for MC2625.

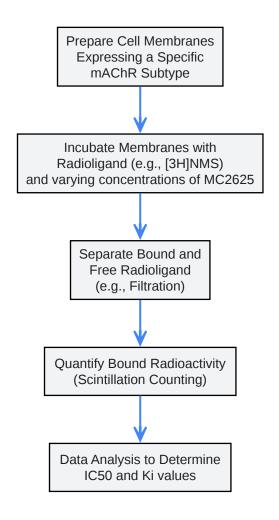
A detailed experimental protocol would involve the following steps:

- Dissolution: Scopolamine is dissolved in a suitable organic solvent.
- Reaction: Methyl bromide is added to the solution, and the reaction is allowed to proceed, typically with stirring at a controlled temperature.
- Precipitation and Collection: The resulting quaternary ammonium salt, Methscopolamine Bromide, precipitates out of the solution and is collected by filtration.
- Purification: The crude product is purified, often by recrystallization from a suitable solvent system, to yield the final product of high purity.
- Characterization: The identity and purity of the synthesized compound are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).



Muscarinic Receptor Binding Assay

Radioligand binding assays are employed to determine the affinity of Methscopolamine Bromide for muscarinic receptor subtypes.



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Workflow for a muscarinic receptor binding assay.

Detailed Methodology:

- Receptor Preparation: Cell membranes from cell lines stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5) are prepared.
- Incubation: The membranes are incubated in a buffer solution containing a fixed concentration of a suitable radioligand (e.g., [3H]N-methylscopolamine) and a range of concentrations of the unlabeled test compound (Methscopolamine Bromide).



- Separation: The reaction is terminated, and the bound radioligand is separated from the free radioligand, typically by rapid filtration through glass fiber filters.
- Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter[4].
- Data Analysis: The data are analyzed to generate a dose-response curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation[4].

In Vitro Functional Assay: Inhibition of Acetylcholine-Induced Contractions

Functional assays are crucial for determining the antagonist activity of Methscopolamine Bromide at muscarinic receptors. A common assay involves measuring the inhibition of acetylcholine-induced smooth muscle contraction.

Experimental Protocol:

- Tissue Preparation: A section of smooth muscle tissue known to express muscarinic receptors (e.g., guinea pig ileum or rat urinary bladder) is isolated and mounted in an organ bath containing a physiological salt solution.
- Contraction Induction: Acetylcholine is added to the organ bath to induce a contractile response, which is measured using an isometric force transducer.
- Antagonist Application: The tissue is pre-incubated with varying concentrations of Methscopolamine Bromide before the addition of acetylcholine.
- Data Acquisition: The magnitude of the contraction in the presence of the antagonist is recorded.
- Data Analysis: The inhibitory effect of Methscopolamine Bromide is quantified, and doseresponse curves are generated to determine its potency, often expressed as an IC50 value.

In Vivo Assay: Effect on Gastric Acid Secretion



The antisecretory effect of Methscopolamine Bromide can be evaluated in vivo using animal models.

Experimental Protocol:

- Animal Model: A suitable animal model, such as the Shay rat model, is used. This involves ligating the pylorus of the stomach in anesthetized rats.
- Drug Administration: Methscopolamine Bromide is administered to the animals, typically orally or via injection.
- Gastric Juice Collection: After a set period, the animals are euthanized, and the gastric contents are collected.
- Analysis: The volume of gastric juice is measured, and the total acid content is determined by titration with a standard base[3].
- Data Comparison: The results from the drug-treated group are compared to those from a control group that received a vehicle to determine the extent of inhibition of gastric acid secretion.

Analytical Methods

A reverse-phase paired-ion liquid chromatographic procedure has been described for the determination of Methscopolamine Bromide in various formulations. This method involves extraction of the compound into ethanol, followed by concentration and dissolution in water before chromatographic analysis. The recovery of Methscopolamine Bromide using this method has been reported to be between 99.7% and 100.7%[8].

Conclusion

MC2625 (Methscopolamine Bromide) is a potent, non-selective muscarinic receptor antagonist with well-characterized chemical and biological properties. Its ability to block cholinergic signaling makes it a valuable tool for studying the parasympathetic nervous system and a clinically relevant compound for conditions involving excessive gastric acid secretion and gastrointestinal motility. The experimental protocols and quantitative data presented in this



guide provide a solid foundation for researchers and drug development professionals working with this compound.

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